![molecular formula C17H18N4O4S B241058 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CP-724714, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of the receptor tyrosine kinase, c-Met, which is involved in tumor growth and metastasis.
科学的研究の応用
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. The inhibition of c-Met activity by 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to reduce tumor growth and metastasis in preclinical models of various types of cancer, including lung, breast, and gastric cancer. In addition, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
作用機序
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide inhibits c-Met activity by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways that are involved in tumor growth and metastasis. In addition, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to reduce tumor growth and metastasis, induce apoptosis in cancer cells, and enhance the effectiveness of other cancer treatments. However, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been found to have some toxicities, such as liver toxicity and hematological toxicity, which need to be further studied.
実験室実験の利点と制限
One advantage of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its specificity for c-Met, which makes it a promising therapeutic agent for cancer treatment. However, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has some limitations in lab experiments. For example, it has poor solubility in water, which makes it difficult to administer in vivo. In addition, the toxicities associated with 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide need to be further studied to determine the optimal dosage and administration schedule.
将来の方向性
There are several future directions for the study of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One direction is to further investigate the toxicities associated with this compound and develop strategies to mitigate these toxicities. Another direction is to explore the potential use of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in combination with other cancer treatments, such as immunotherapy. Additionally, the development of more potent and selective c-Met inhibitors may improve the efficacy and safety of this class of compounds.
合成法
The synthesis of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves the reaction of 5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to yield the final compound.
特性
製品名 |
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
|---|---|
分子式 |
C17H18N4O4S |
分子量 |
374.4 g/mol |
IUPAC名 |
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O4S/c1-3-6-25-12-5-4-10(7-13(12)24-2)15-11(8-18)16(23)21-17(20-15)26-9-14(19)22/h4-5,7H,3,6,9H2,1-2H3,(H2,19,22)(H,20,21,23) |
InChIキー |
GRWQOOXMPQTWRN-UHFFFAOYSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



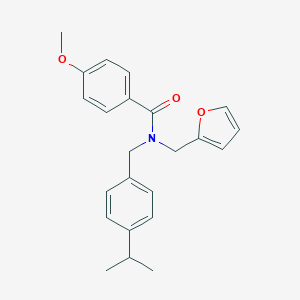

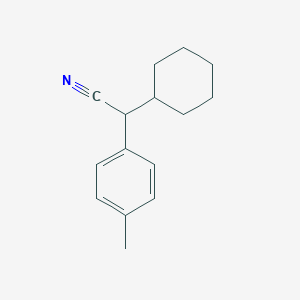
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
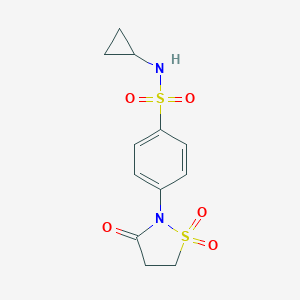
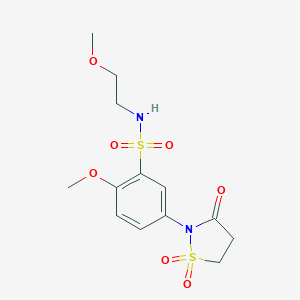
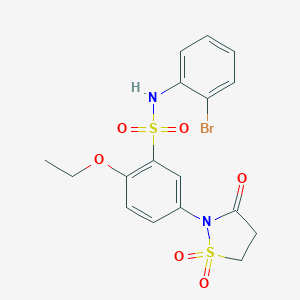

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)